2-Phenyl-3-butyn-2-ol

Overview

Description

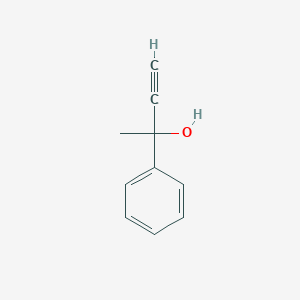

2-Phenyl-3-butyn-2-ol is an organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . It is also known by other names such as 3-Hydroxy-3-phenyl-1-butyne and Benzenemethanol, α-ethynyl-α-methyl- . This compound is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a butyne backbone, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It’s known that the compound can affect the respiratory system .

Mode of Action

It has been used in the preparation of α-methylene cyclic carbonates via reaction with co2 catalyzed by transition metal salts in ionic liquid . It has also been used in copper (II)-promoted cycloaddition to azides leading to triazoles .

Biochemical Pathways

The compound has been used in the preparation of α-methylene cyclic carbonates and triazoles , suggesting it may play a role in these chemical reactions.

Result of Action

It has been used in the preparation of α-methylene cyclic carbonates and triazoles , suggesting it may have a role in these chemical reactions.

Action Environment

The action of 2-Phenyl-3-butyn-2-ol can be influenced by environmental factors. For instance, it’s recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling the compound . The compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

The role of 2-Phenyl-3-butyn-2-ol in biochemical reactions is quite diverse. It has been used in the preparation of α-methylene cyclic carbonates via reaction with CO2 catalyzed by transition metal salts in ionic liquid . It has also been used in copper (II)-promoted cycloaddition to azides leading to triazoles

Molecular Mechanism

It is known that it can participate in reactions leading to the formation of triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-3-butyn-2-ol can be synthesized through various methods. One common method involves the reaction of phenylacetylene with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-butyn-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The triple bond can be reduced to a double or single bond, leading to the formation of alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed:

Oxidation: Phenylacetone or benzaldehyde.

Reduction: 2-Phenyl-3-butene-2-ol or 2-Phenylbutan-2-ol.

Substitution: 2-Phenyl-3-chlorobutyne or 2-Phenyl-3-aminobutyne.

Scientific Research Applications

2-Phenyl-3-butyn-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Phenyl-3-butyn-2-ol can be compared with other similar compounds such as:

3-Butyn-2-ol: Lacks the phenyl group, making it less versatile in certain synthetic applications.

2-Phenyl-2-propyn-1-ol: Has a similar structure but differs in the position of the hydroxyl group.

4-Phenyl-3-butyn-2-ol: Similar structure but with a different position of the phenyl group.

These comparisons highlight the unique structural features of this compound, which contribute to its versatility and wide range of applications.

Biological Activity

2-Phenyl-3-butyn-2-ol (C10H10O), also known as 2-phenylbut-3-yn-2-ol, is an organic compound with significant biological activity. This article explores its various biological effects, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a phenyl group attached to a butynyl chain with a hydroxyl functional group. This configuration contributes to its unique chemical and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H10O |

| Molecular Weight | 146.19 g/mol |

| Boiling Point | 102-103 °C (12 mmHg) |

| Melting Point | 47-49 °C |

| CAS Number | 127-66-2 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The presence of the hydroxyl group enables hydrogen bonding with microbial proteins, which may disrupt their function .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. For example, it has been tested against human breast cancer cells, showing a dose-dependent inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis, although further research is needed to elucidate the exact pathways involved .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain processes. This inhibition suggests potential applications in anti-inflammatory drug development .

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, particularly at higher concentrations, suggesting its potential as an antimicrobial agent.

Cytotoxicity Assessment

Another research project focused on assessing the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The study found that treatment with varying concentrations of the compound resulted in a marked decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that the compound triggers apoptosis in these cancer cells .

Applications

Given its biological activities, this compound has several potential applications:

- Antimicrobial Agent : Development of new antimicrobial formulations.

- Cancer Treatment : Exploration as a lead compound for anticancer drugs.

- Anti-inflammatory Drugs : Potential use in formulations targeting inflammatory conditions.

Properties

IUPAC Name |

2-phenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLSOBUAIFEGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021990 | |

| Record name | 2-Phenylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2-Phenyl-3-butyn-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

127-66-2 | |

| Record name | 2-Phenyl-3-butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3-phenyl-1-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 127-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-ethynyl-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbut-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-3-PHENYL-1-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TR9Q57OTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the reaction mechanism of 2-phenyl-3-butyn-2-ol in Meyer-Schuster rearrangements?

A: Density Functional Theory (DFT) calculations have been used to investigate the Meyer-Schuster rearrangements of this compound in high-temperature water (HTW) []. These studies suggest that the rearrangement does not proceed through a traditional carbonium ion intermediate. Instead, the initial transition state exhibits carbonium ion-like characteristics []. This process appears to be facilitated by both the ambient HTW environment and individual water molecules acting as catalysts through a proton relay mechanism along hydrogen-bond chains [].

Q2: How does the structure of this compound influence its reactivity with osmium complexes?

A: Research indicates that this compound can react with specific osmium hydride complexes to generate a mixture of isomeric products [, ]. These products include hydride-hydroxyosmacyclopropene and hydride-hydroxycarbyne derivatives []. Interestingly, the phenyl substituent on the this compound plays a crucial role in subsequent isomerization reactions leading to the formation of cyclic hydroxycarbene complexes []. The presence and nature of substituents on the carbon bearing the hydroxyl group significantly influence the product distribution in these reactions [].

Q3: Has this compound been investigated as a monomer for polymerization reactions?

A: Yes, this compound, classified as an α-hydroxyacetylene, has been successfully polymerized using molybdenum- and tungsten-based catalysts []. The presence of the phenyl substituent in this compound significantly influences both the polymerization yield and the solubility of the resulting polymer compared to unsubstituted α-hydroxyacetylenes [].

Q4: Can enzymes be utilized for the enantioselective synthesis of this compound derivatives?

A: Research has demonstrated the potential of using engineered enzymes for the enantioselective synthesis of this compound derivatives. For instance, a mutated esterase from Bacillus subtilis (BS2) exhibited high enantioselectivity (E > 100) in the kinetic resolution of acetates of arylaliphatic tertiary alcohols, including a 1,1,1-trifluoro-2-phenylbut-3-yn-2-ol analogue []. Additionally, Candida antarctica lipase A (CalA) has been engineered to improve its catalytic activity in the transesterification of racemic this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.